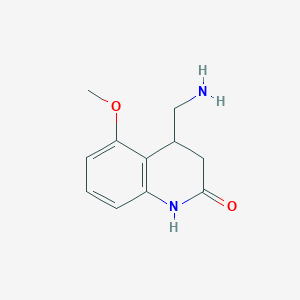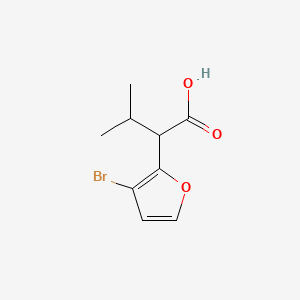
2-(3-Bromofuran-2-yl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromofuran-2-yl)-3-methylbutanoic acid is an organic compound that features a brominated furan ring attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)-3-methylbutanoic acid typically involves the bromination of furan followed by subsequent functional group transformations. One common method involves the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures to facilitate the bromination of furan . The resulting bromofuran can then be subjected to further reactions to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromofuran-2-yl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted furans, while oxidation and reduction can lead to different oxidation states of the furan ring.
Scientific Research Applications
2-(3-Bromofuran-2-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromofuran-2-yl)-3-methylbutanoic acid involves its interaction with various molecular targets. The bromine atom on the furan ring can participate in halogen bonding, while the butanoic acid moiety can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromofuran: A simpler brominated furan compound.
2-Bromofuran: Another brominated furan with a different substitution pattern.
2-(3-Bromofuran-2-yl)butanoic acid: A closely related compound with a similar structure.
Uniqueness
2-(3-Bromofuran-2-yl)-3-methylbutanoic acid is unique due to the presence of both a brominated furan ring and a butanoic acid moiety. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in simpler brominated furans.
Properties
Molecular Formula |
C9H11BrO3 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-(3-bromofuran-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11BrO3/c1-5(2)7(9(11)12)8-6(10)3-4-13-8/h3-5,7H,1-2H3,(H,11,12) |
InChI Key |
KDANUVTVBUTRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CO1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
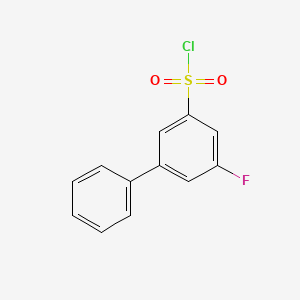
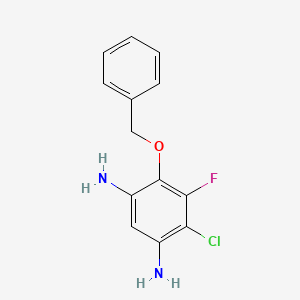
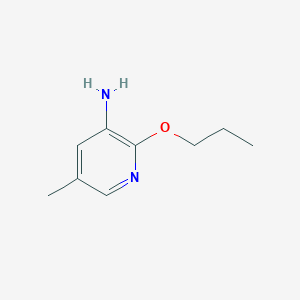
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
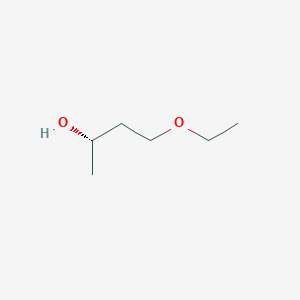
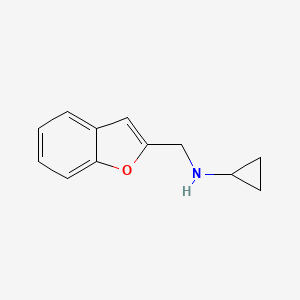
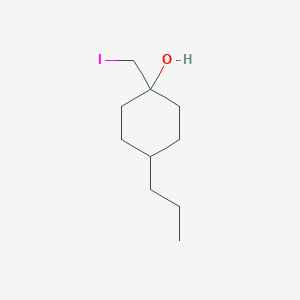
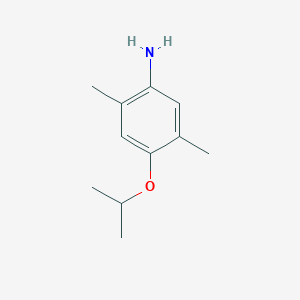
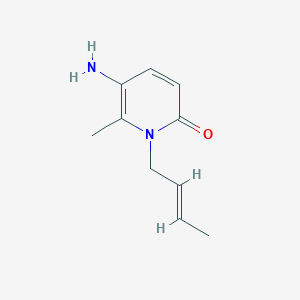
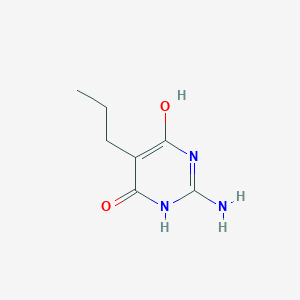
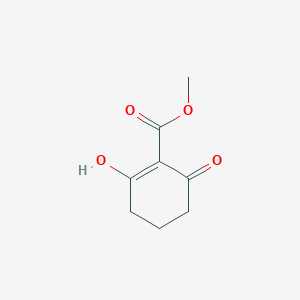
![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)
